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molecular formula C7H4BrNO3 B048487 5-Bromo-2-nitrobenzaldehyde CAS No. 20357-20-4

5-Bromo-2-nitrobenzaldehyde

Cat. No. B048487
M. Wt: 230.02 g/mol
InChI Key: UFRVBZVJVRHSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546389B2

Procedure details

To an ice cold conc. sulphuric acid (400 mL) was added fuming nitric acid (200 mL) and to this solution was added 3-bromobenzaldehyde (i) (100 g, 0.540 mol) dropwise within 15 min. The reaction mixture was stirred for 10 min at same temperature at which time TLC showed complete reaction. The reaction mixture was quenched in ice water and filtered to afford a mixture of products which was purified by flash column chromatography eluting with EtOAc/hexane (1-5%) to give 5-bromo-2-nitrobenzaldehyde (ii) as white solid (60 g, 48%).
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[N+:10]([O-])([OH:12])=[O:11]>>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:4]([CH:3]=1)[CH:5]=[O:6]

Inputs

Step One
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min at same temperature at which time TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched in ice water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to afford
ADDITION
Type
ADDITION
Details
a mixture of products which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with EtOAc/hexane (1-5%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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